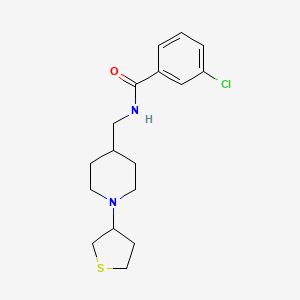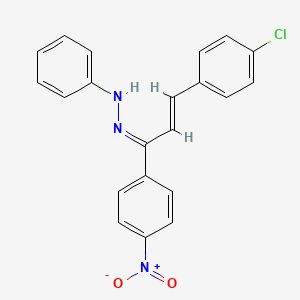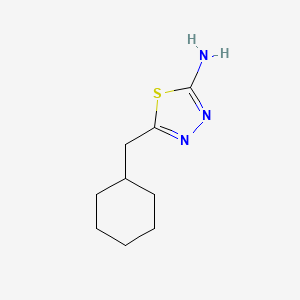
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .Aplicaciones Científicas De Investigación
Biological Activity and Structural Analysis
The 1,3,4-thiadiazole core, of which 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is a part, has been mainly utilized as a pharmacological scaffold in medicinal chemistry. Compounds derived from this core have been synthesized and investigated for various biological activities. For instance, certain compounds demonstrated strong antimicrobial activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231. Molecular docking studies further explore their anti-cancer and anti-bacterial properties (Gür et al., 2020).
Spectral and Structural Studies
1,3,4-thiadiazole compounds have been synthesized and characterized using various techniques, including elemental analyses, IR, NMR, and single crystal X-ray data. Studies have focused on understanding the stabilization of these compounds' structure via intra and intermolecular hydrogen bonding, exploring the geometrical parameters, and assessing their stability based on negative values of HOMO and LUMO energies (Dani et al., 2013).
DNA Binding and Anti-inflammatory Activity
Transition metal complexes involving 1,3,4-thiadiazole ligands have been synthesized and characterized. These complexes have shown effective anti-inflammatory, analgesic, and DNA binding activities. The structural and activity relationship of these complexes provides insights into their potential therapeutic applications (K H Kumar Naik et al., 2015).
Surface Activity and Antimicrobial Properties
1,3,4-thiadiazol-2-amine derivatives have been synthesized and their surface and antimicrobial activities evaluated. The synthesis involves various heterocyclic transformations and has implications for developing nonionic surface active agents with potential applications in different domains (El-Sayed et al., 2015).
Insights from Crystallographic and QTAIM Analysis
Studies have focused on the synthesis and structural determination of 1,3,4-thiadiazole derivatives. The orientation of the amino group, intra- and intermolecular interactions, and the roles of various non-covalent interactions in stabilizing the crystal structures have been thoroughly investigated (El-Emam et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSURVNXIZBWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

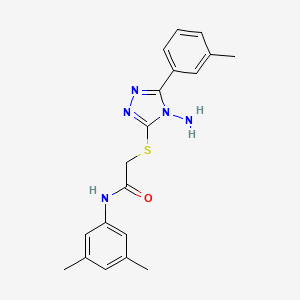
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2570729.png)
![2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2570730.png)
![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)

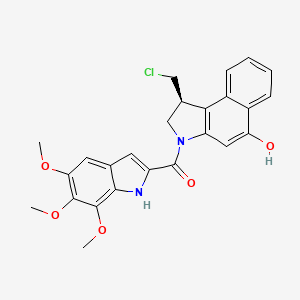
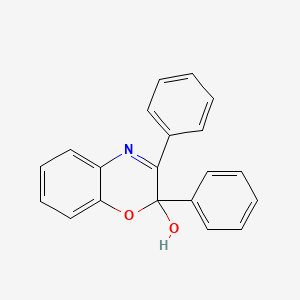
![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)

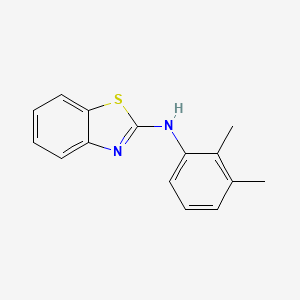
![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide](/img/structure/B2570742.png)
